Molecular Weight and Predicted Lipophilicity vs. 6,7‑Dimethyl Analog (CAS 374566‑24‑2)
The target compound (CAS 471916‑04‑8) possesses a molecular mass 8.0 % lower than its 6,7‑dimethyl analog (CAS 374566‑24‑2), directly reducing steric bulk and altering predicted logP. While the target compound has a computed logP of 2.33 , the dimethyl analog's logP is expected to be ≈0.6–1.0 units higher based on standard fragment contributions for two aromatic methyl groups, placing the two compounds in meaningfully different lipophilicity windows that influence passive permeability, protein binding, and CYP susceptibility.
| Evidence Dimension | Molecular weight and computed logP |
|---|---|
| Target Compound Data | MW = 325.32 g mol⁻¹; logP (computed) = 2.33 |
| Comparator Or Baseline | CAS 374566‑24‑2: MW = 353.37 g mol⁻¹; logP not available but estimated ≥ 2.9 [1] |
| Quantified Difference | MW difference = –28.05 g mol⁻¹ (–7.9 %); estimated ΔlogP ≈ –0.6 to –1.0 |
| Conditions | Computed physicochemical properties; ChemDiv and Kuujia catalog data. |
Why This Matters
A ~8 % smaller size and lower lipophilicity can alter membrane partitioning and target‑site occupancy, making the target compound preferable when reduced non‑specific binding or faster renal clearance is desired.
- [1] Kuujia. CAS 374566‑24‑2: 3-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoic acid. Available at: https://www.kuujia.com/cas-374566-24-2.html (accessed 2026-04-29). View Source
